1-(N-Boc-piperidin-4-yl)imidazole-4-boronic acid pinacol ester
Description
1-(N-Boc-piperidin-4-yl)imidazole-4-boronic acid pinacol ester (CAS: 1198605-51-4) is a boronic ester derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine moiety fused to an imidazole ring. The pinacol ester group enhances solubility in organic solvents, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in drug discovery and materials science . Its Boc protection ensures stability during synthetic processes, while the imidazole ring introduces electronic diversity for tailored reactivity in coupling reactions . This compound is primarily used in pharmaceutical research, with applications in synthesizing bioactive molecules and polymers .
Properties
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-14(9-11-22)23-12-15(21-13-23)20-26-18(4,5)19(6,7)27-20/h12-14H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKLUAFARYGAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)C3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104215 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401697-47-9 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401697-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-Boc-piperidin-4-yl)imidazole-4-boronic acid pinacol ester typically involves multiple steps. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(N-Boc-piperidin-4-yl)imidazole-4-boronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can be reduced to form imidazolium salts.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used, with reaction conditions typically involving polar aprotic solvents like DMF or acetonitrile.
Major Products Formed:
Boronic Esters: These are formed through the oxidation of the boronic acid group.
Imidazolium Salts: These are produced by the reduction of the imidazole ring.
Substituted Piperidines: These result from nucleophilic substitution reactions on the piperidine ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate
- Molecular Formula : C19H32BN3O4
- Molecular Weight : 410.49 g/mol
- Boiling Point : 524.1 ± 40.0 °C (predicted)
- Density : 1.14 ± 0.1 g/cm³ (predicted)
- pKa : 6.60 ± 0.70 (predicted) .
Medicinal Chemistry
This compound has been utilized in the development of various pharmaceuticals due to its ability to act as a boronic acid derivative. Boronic acids are known for their role in the synthesis of biologically active compounds.
Case Study: Anticancer Agents
Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound has been studied for its potential in developing new anticancer therapies, particularly for targeting specific cancer pathways .
Organic Synthesis
The compound is employed as a key intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Data Table: Suzuki-Miyaura Coupling Reactions
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Aryl-Aryl Coupling | Pd catalyst, K2CO3 | 85 | |
| Aryl-Alkyl Coupling | Pd(PPh3)4 catalyst, DMF | 90 | |
| Heterocyclic Coupling | CuI catalyst, EtOH | 78 |
These reactions demonstrate the compound's utility in synthesizing diverse organic molecules with potential pharmaceutical applications.
Material Science
In material science, the compound's boronic acid functionality allows it to be used in the preparation of functional polymers and materials with specific properties such as conductivity and mechanical strength.
Case Study: Conductive Polymers
Studies have shown that incorporating boronic esters into polymer matrices can enhance electrical conductivity. This application is crucial for developing advanced materials for electronics and sensors .
Mechanism of Action
The mechanism by which 1-(N-Boc-piperidin-4-yl)imidazole-4-boronic acid pinacol ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols, which is crucial in biological systems. The imidazole ring can act as a ligand, binding to metal ions and influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of boronic acid pinacol esters, which share structural motifs but differ in substituents and heterocyclic cores. Below is a detailed comparison:
Structural and Functional Group Variations
Solubility and Reactivity
- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to their boronic acid counterparts. For instance, phenylboronic acid pinacol ester shows higher solubility in chloroform than in hydrocarbons .
- Reactivity : The imidazole ring in the target compound may enhance nucleophilicity, facilitating coupling with electron-deficient aryl halides. In contrast, pyridine-based analogs (e.g., ) exhibit lower electron density, favoring reactions with electron-rich partners .
Commercial Availability and Cost
Complexity drives cost: Imidazole-containing derivatives (e.g., AS131558 in ) are priced higher (~$1.78/mg) than simpler analogs .
Biological Activity
1-(N-Boc-piperidin-4-yl)imidazole-4-boronic acid pinacol ester (CAS Number: 1401697-47-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the treatment of various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₉H₃₂BN₃O₄
- Melting Point : Predicted boiling point is approximately 524.1 °C .
- Density : Approximately 1.14 g/cm³ .
- pKa : 6.60 ± 0.70, indicating its acidic properties which may influence its biological interactions .
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a property common to boronic acids. This reactivity allows it to modulate various biological pathways by inhibiting enzymes such as proteases and kinases, which are crucial in cellular signaling and metabolism.
Anticancer Activity
Research indicates that boronic acid derivatives can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. A study demonstrated that related compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting that this compound may share similar properties .
Antimicrobial Activity
The compound has shown promise in antimicrobial assays. Boronic acids are known to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism. In vitro studies have indicated that derivatives containing imidazole moieties possess enhanced antibacterial activity against Gram-positive bacteria.
Study 1: Antiparasitic Efficacy
A study evaluated the antiparasitic activity of related compounds against Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications in the piperidine ring significantly influenced potency, with certain analogs achieving an EC50 value as low as 0.010 μM . This suggests that structural variations in compounds like this compound could enhance their efficacy against parasitic infections.
Study 2: Metabolic Stability
Another research focused on the metabolic stability of boronic acid derivatives in human liver microsomes, revealing that structural modifications can lead to increased metabolic half-lives and reduced toxicity profiles . Compounds with lower lipophilicity were associated with decreased metabolic stability, emphasizing the need for careful design in drug development.
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Cytotoxicity (EC50) | Potentially <0.010 μM against cancer cells | Varies; typically higher |
| Antimicrobial Activity | Active against Gram-positive bacteria | Varies |
| Metabolic Stability | Moderate; influenced by structure | Varies |
Q & A
Q. How to resolve discrepancies in solubility data for this compound?
- Methodological Answer : Solubility in DMSO (20–30 mg/mL) is consistent, but polar aprotic solvents (e.g., THF, DMF) show batch-dependent variability due to residual pinacol or Boc-protection byproducts . Pre-purify via silica gel chromatography (EtOAc/hexane) and confirm solubility via dynamic light scattering (DLS) to detect aggregates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
